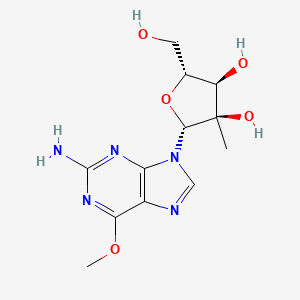

(2R,3R,4R,5R)-2-(2-Amino-6-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol

Description

Properties

IUPAC Name |

(2R,3R,4R,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O5/c1-12(20)7(19)5(3-18)22-10(12)17-4-14-6-8(17)15-11(13)16-9(6)21-2/h4-5,7,10,18-20H,3H2,1-2H3,(H2,13,15,16)/t5-,7-,10-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIGYKVLSKBAJZ-GSWPYSDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=NC3=C2N=C(N=C3OC)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N=C3OC)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2R,3R,4R,5R)-2-(2-amino-6-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol , also known as a purine analog, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, including anticancer properties, enzyme inhibition, and structure-activity relationships based on current research findings.

- Molecular Formula : C11H16N5O7P

- Molecular Weight : 364.266 g/mol

- CAS Number : 121032-29-9

The biological activity of this compound is primarily attributed to its structural similarity to adenosine and other purines. It interacts with various biological targets, including:

- Protein Kinases : Inhibition of specific kinases involved in cell signaling pathways.

- Nucleotide Metabolism : Modulation of pathways related to nucleotide synthesis and degradation.

Anticancer Activity

Research indicates that the compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- MCF-7 Breast Cancer Cells : The compound demonstrated an IC50 value of approximately 13.3 µM, indicating potent cytotoxicity against these cells .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on enzymes involved in cancer progression:

- Xanthine Oxidase : It showed IC50 values ranging from 24.3 to 27.9 µM, suggesting potential as a therapeutic agent in conditions like gout or hyperuricemia .

- DPPH Radical Scavenging Activity : The compound exhibited antioxidant properties with IC50 values of 18.8 µM and 23.8 µM in different assays .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and reducing toxicity. Key observations include:

- Substituents on the Tetrahydrofuran Ring : Variations in hydroxymethyl groups significantly influence the compound's potency.

- Amino Group Positioning : The positioning of the amino group on the purine ring affects binding affinity and selectivity towards target enzymes.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical settings:

- Study on MCF-7 Cells : Demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, underscoring its potential as an anticancer agent .

- In Vivo Models : Animal studies showed promising results in tumor reduction when administered at specific dosages, further validating its therapeutic potential.

Data Table

The following table summarizes key biological activities and their corresponding IC50 values:

| Biological Activity | Cell Line/Target | IC50 Value (µM) |

|---|---|---|

| Antiproliferative | MCF-7 Breast Cancer Cells | 13.3 |

| Xanthine Oxidase Inhibition | Enzyme Target | 24.3 - 27.9 |

| DPPH Radical Scavenging Activity | Antioxidant Assay | 18.8 - 23.8 |

Scientific Research Applications

Medicinal Chemistry

The compound's structural similarity to nucleosides makes it a candidate for drug development, particularly in antiviral and anticancer therapies. Its ability to mimic natural nucleotides allows it to interfere with nucleic acid synthesis.

Case Studies:

- Antiviral Activity : Research indicates that derivatives of purines can inhibit viral replication by mimicking nucleotide substrates necessary for viral RNA synthesis. Studies have shown that compounds similar to this one exhibit inhibitory effects against various RNA viruses.

Biochemical Research

In biochemical studies, this compound serves as a tool for investigating metabolic pathways involving purine metabolism. Its derivatives can be used to trace metabolic pathways or as inhibitors in enzyme assays.

Case Studies:

- Enzyme Inhibition : The compound has been tested as an inhibitor of specific enzymes involved in nucleotide metabolism, such as adenosine deaminase. Inhibition studies reveal its potential to modulate enzyme activity in vitro.

Molecular Biology

In molecular biology, the compound's ability to interact with DNA and RNA makes it useful for studying gene expression and regulation. It can be employed to design experiments aimed at understanding the role of purines in cellular processes.

Case Studies:

- Gene Regulation Studies : Researchers have used this compound to explore its effects on transcription factors and their binding affinity to DNA sequences. This application is crucial for developing targeted therapies that manipulate gene expression.

Comparative Data Table

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antiviral drug development | Inhibitory effects on viral replication observed |

| Biochemical Research | Enzyme inhibition studies | Significant inhibition of adenosine deaminase activity |

| Molecular Biology | Gene regulation experiments | Altered transcription factor binding affinity noted |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. For dust-prone procedures, employ a face shield and NIOSH-approved respirators .

- Ventilation : Conduct experiments in fume hoods to avoid inhalation of aerosols or dust .

- Emergency Response : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes .

- Storage : Store at -10°C in an inert atmosphere to prevent degradation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques : Use 1H NMR (e.g., DMSO-d6 or CDCl3 solvents) to confirm stereochemistry and functional groups. Compare peaks to reference spectra (e.g., δ 3.46–8.19 for purine derivatives) .

- Mass Spectrometry : Employ ESI-MS to verify molecular weight (e.g., m/z 270–345 Da for analogs) .

- HPLC : Utilize reverse-phase chromatography with UV detection (≥95% purity threshold) .

Q. What are the recommended disposal methods for waste containing this compound?

- Methodological Answer :

- Liquid Waste : Neutralize with a licensed chemical treatment service. Avoid drain disposal due to potential aquatic toxicity .

- Solid Waste : Collect in sealed containers labeled for hazardous waste and incinerate at high temperatures (>1000°C) .

Advanced Research Questions

Q. How can synthetic yields be optimized for analogs with modified purine bases (e.g., chloro or fluoro substitutions)?

- Methodological Answer :

- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) or acetyl groups to shield hydroxyls during nucleophilic substitution reactions .

- Catalysis : Employ Pd-mediated cross-coupling for halogenated purine derivatives (e.g., Suzuki-Miyaura for bromo/iodo analogs) .

- Reaction Monitoring : Track intermediates via TLC (Rf 0.3–0.5 in ethyl acetate/hexane) and optimize reaction times to minimize byproducts .

Q. How do stereochemical variations (e.g., 3-methyl vs. 3-hydroxyl groups) impact enzymatic interactions?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock to model interactions with adenosine deaminase or kinase enzymes. Methyl groups may sterically hinder binding vs. hydroxyl groups .

- Kinetic Assays : Compare Km and Vmax values using fluorogenic substrates (e.g., 8-bromoadenosine analogs show altered catalytic efficiency) .

Q. How can conflicting NMR or MS data be resolved for structurally similar derivatives?

- Methodological Answer :

- Isotopic Labeling : Synthesize 13C/15N-labeled analogs to distinguish overlapping signals in crowded spectral regions .

- 2D NMR : Perform COSY and HSQC experiments to assign ambiguous peaks (e.g., distinguish H-1' and H-2' in tetrahydrofuran rings) .

- High-Resolution MS : Use FT-ICR or Orbitrap systems to resolve isobaric interferences (e.g., m/z 286.67 vs. 283.24 for chloro vs. methoxy variants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.